molecular formula C9H11N5O4 B12303588 2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone CAS No. 670-65-5

2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone

Cat. No.: B12303588
CAS No.: 670-65-5
M. Wt: 253.22 g/mol
InChI Key: BMQYVXCPAOLZOK-UHFFFAOYSA-N
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Description

2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone, commonly known as neopterin, is a pteridine derivative with the molecular formula C₉H₁₁N₅O₄ and an average molecular weight of 253.218 g/mol . It is biosynthesized as an intermediate metabolite during the conversion of guanosine triphosphate (GTP) to tetrahydrobiopterin (BH₄) . Neopterin is primarily produced by monocytes and macrophages upon stimulation by interferon-γ (IFN-γ) and serves as a biomarker for immune system activation, particularly in inflammatory diseases, viral infections, and certain cancers .

Properties

IUPAC Name

2-amino-6-(1,2,3-trihydroxypropyl)-3H-pteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYVXCPAOLZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000845
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

670-65-5, 2009-64-5
Record name Neopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [S-(R*,S*)]-2-amino-6-(1,2,3-trihydroxypropyl)-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Neopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000845
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]pteridine-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pteridine Core: This can be achieved through a series of condensation reactions involving appropriate starting materials such as guanidine derivatives and dihydroxyacetone.

    Introduction of the Trihydroxypropyl Side Chain: This step often involves the use of chiral catalysts to ensure the correct stereochemistry. Reagents such as dihydroxyacetone phosphate can be used in this step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(-)-2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]pteridine-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as a precursor in synthesizing more complex organic molecules.
  • Chiral Ligand in Asymmetric Synthesis: Its stereochemistry makes it valuable in asymmetric synthesis processes.

Biology

  • Enzyme Inhibition Studies: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Investigations into its binding affinity to various receptors are ongoing to understand its biological roles.

Medicine

  • Therapeutic Potential: Studies are being conducted to explore its efficacy in treating diseases such as cancer and metabolic disorders by modulating specific biological pathways.
  • Diagnostic Applications: Neopterin levels are used as biomarkers for immune activation and can indicate disease progression in conditions like HIV and certain cancers.

Industry

  • Catalyst Development: The compound is utilized in developing new materials and as a catalyst in industrial chemical reactions.
  • Nanoparticle Drug Delivery Systems: Research has shown that it can be incorporated into nanoparticle systems for targeted drug delivery applications, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

Case Study 1: Cancer Therapy
Research has demonstrated that neopterin can enhance the cytotoxic effects of certain chemotherapeutic agents when used in combination therapies. This synergistic effect is attributed to its ability to modulate immune responses and enhance drug uptake by tumor cells.

Case Study 2: Biomarker for Disease Progression
In patients with HIV, elevated levels of neopterin have been correlated with disease progression and immune system activation. This relationship has led to its use as a potential biomarker for monitoring treatment efficacy and disease status.

Mechanism of Action

The mechanism by which (-)-2-Amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]pteridine-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between neopterin and its analogs:

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Role Key References
2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone (Neopterin) Trihydroxypropyl at position 6; (1R,2R) stereochemistry 253.218 Immune activation biomarker; GTP metabolism intermediate
7,8-Dihydroneopterin 7,8-Dihydrogenation of the pteridine ring; (1S,2R) stereochemistry 255.23 Precursor in BH₄ biosynthesis; antioxidant properties
5,6,7,8-Tetrahydrobiopterin (BH₄) Fully saturated pteridine ring; additional hydroxyl groups 241.24 Cofactor for nitric oxide synthase, aromatic amino acid hydroxylases
2-Amino-7-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone (A-924) Trihydroxypropyl at position 7 instead of position 6 253.218 Limited biological data; synthetic analog with potential enzyme interaction studies
2-Amino-6-(bromomethyl)-4(3H)-pteridinone Bromomethyl group replaces trihydroxypropyl at position 6 242.06 Electrophilic reactivity for nucleophilic substitution; synthetic intermediate
2-Amino-6-[(1S,2R)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-4(1H)-pteridinone Tetrahydro pteridine core with dihydroxypropyl substituent; (1S,2R) stereochemistry 239.23 Intermediate in coenzyme biosynthesis; redox-related functions

Detailed Analysis of Structural and Functional Differences

7,8-Dihydroneopterin
  • Structure : The pteridine ring is partially saturated (7,8-dihydro), and the trihydroxypropyl group has (1S,2R) stereochemistry .
  • Function : Acts as a precursor in the BH₄ synthesis pathway and exhibits antioxidant activity by scavenging reactive oxygen species .
  • Stability : Less stable than neopterin due to reduced aromaticity .
Tetrahydrobiopterin (BH₄)
  • Structure : Fully saturated pteridine ring with additional hydroxyl groups.
  • Function : Essential cofactor for enzymes like phenylalanine hydroxylase and nitric oxide synthase. Deficiency causes metabolic disorders like phenylketonuria (PKU) .
Positional Isomer (A-924)
  • Structure : Trihydroxypropyl group at position 7 instead of 4.
  • Function: Limited biological data, but structural differences may alter binding affinity to pteridine-dependent enzymes .
Bromomethyl Derivative
  • Structure : Bromomethyl group introduces electrophilic reactivity.
  • Function : Used in synthetic chemistry for cross-coupling reactions; lacks biological activity due to the absence of hydroxyl groups .

Key Research Findings

  • Neopterin in Disease Diagnostics: Elevated levels in CSF correlate with neuroinflammatory conditions like multiple sclerosis .
  • Stereochemical Impact : The (1R,2R) configuration in neopterin is critical for its role in immune signaling, while the (1S,2R) form in dihydroneopterin directs it toward BH₄ synthesis .
  • Synthetic Applications : Bromomethyl derivatives enable selective functionalization of the pteridine core for drug development .

Biological Activity

2-Amino-6-(1,2,3-trihydroxypropyl)-4(3H)-pteridinone, commonly known as Neopterin, is a pteridine derivative that plays a significant role in various biological processes. It is primarily recognized as a metabolite of guanine triphosphate (GTP) and serves as a precursor for biopterin. This compound is released during immune system activation and is associated with several physiological and pathological conditions.

Chemical Structure and Properties

  • IUPAC Name : 2-Amino-6-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone
  • Molecular Formula : C₉H₁₁N₅O₄
  • CAS Number : 2009-64-5
  • Molecular Weight : 253.21 g/mol

The structure of Neopterin includes a pteridine ring system with an amino group and a trihydroxypropyl side chain, contributing to its biological activity.

Immune System Modulation

Neopterin is primarily involved in the immune response. It is produced by macrophages upon stimulation with interferon-gamma (IFN-γ), indicating its role as a biomarker for immune activation. Elevated levels of Neopterin have been observed in various conditions, including:

  • Infectious Diseases : Higher concentrations are found in patients with viral infections, such as HIV and hepatitis.
  • Autoimmune Disorders : Increased Neopterin levels correlate with disease activity in conditions like rheumatoid arthritis and systemic lupus erythematosus.
  • Malignancies : Neopterin levels are elevated in certain cancers, suggesting its potential use in cancer diagnostics.

Antioxidant Properties

Neopterin exhibits antioxidant activity, which may help protect cells from oxidative stress. This property is particularly relevant in the context of inflammatory diseases where oxidative damage plays a critical role.

Neuroprotective Effects

Research has indicated that Neopterin may have neuroprotective properties. Studies suggest its involvement in protecting neuronal cells from apoptosis under stress conditions, potentially linking it to neurodegenerative diseases.

Research Findings

StudyFindings
Demonstrated that Neopterin levels rise significantly during IFN-γ stimulation in macrophages.
Found elevated Neopterin levels in patients with chronic inflammatory conditions, correlating with disease severity.
Investigated the neuroprotective effects of Neopterin on cultured neuronal cells exposed to oxidative stress.

Case Studies

  • Chronic Kidney Disease : A study involving patients with chronic kidney disease showed that higher Neopterin levels were associated with increased cardiovascular risk, suggesting its role as a prognostic marker.
  • HIV Infection : In patients undergoing antiretroviral therapy, monitoring Neopterin levels provided insights into immune system recovery and overall health status.
  • Cancer Diagnostics : Research indicated that Neopterin could serve as a valuable biomarker for monitoring treatment response in certain malignancies.

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